3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13461104
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester -](/images/structure/VC13461104.png)
Specification
Molecular Formula | C17H26N2O3 |
---|---|
Molecular Weight | 306.4 g/mol |
IUPAC Name | benzyl 3-[ethyl(2-hydroxyethyl)amino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H26N2O3/c1-2-18(11-12-20)16-9-6-10-19(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3 |
Standard InChI Key | PAWFIZGJWGJFSR-UHFFFAOYSA-N |
SMILES | CCN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is inferred as C₁₈H₂₈N₂O₃, based on structural similarities to compounds such as (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (C₁₈H₂₈N₂O₃). Key structural elements include:
-
A piperidine ring serving as the core scaffold, contributing to conformational rigidity and hydrogen-bonding capabilities.
-
An ethyl-(2-hydroxyethyl)-amino group at the 3-position, introducing both hydrophobic (ethyl) and hydrophilic (hydroxyethyl) domains.
-
A benzyl ester at the 1-position, enhancing lipid solubility and serving as a protective group for carboxylic acid functionalities during synthesis.
Synthesis and Synthetic Strategies
The synthesis of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester likely follows multi-step protocols common to piperidine derivatives. A proposed pathway involves:
-
Piperidine Ring Functionalization: Introduction of the ethyl-(2-hydroxyethyl)-amino group via nucleophilic substitution or reductive amination. For example, reacting 3-aminopiperidine with 2-chloroethanol and ethylamine under basic conditions could yield the desired substitution.
-
Benzyl Ester Formation: Protection of the carboxylic acid group using benzyl chloride in the presence of a base such as triethylamine, ensuring regioselectivity at the 1-position.
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the pure product, with yields dependent on reaction optimization.
Industrial-scale production would prioritize continuous flow systems to enhance efficiency, though no large-scale synthesis data specific to this compound are available.
Biological Activities and Mechanistic Insights
While direct pharmacological studies on 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester are absent, structurally related piperidine derivatives exhibit diverse biological activities:
-
Receptor Modulation: Piperidine scaffolds are known to interact with G protein-coupled receptors (GPCRs), particularly opioid and adrenergic receptors. The hydroxyethyl group may facilitate hydrogen bonding with receptor active sites.
-
Enzyme Inhibition: Analogous compounds demonstrate inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), suggesting potential applications in neurodegenerative disease therapy.
-
Antimicrobial Properties: Piperidine derivatives with hydrophilic substituents, like hydroxyethyl groups, show moderate activity against Gram-positive bacteria, likely via membrane disruption.
A hypothetical mechanism of action for this compound could involve allosteric modulation of neuronal receptors, though experimental validation is required.
Applications in Drug Discovery
The compound’s structural features align with key requirements for central nervous system (CNS) drug candidates:
-
Blood-Brain Barrier (BBB) Penetration: The benzyl ester enhances lipophilicity, potentially improving BBB traversal compared to carboxylate forms.
-
Prodrug Potential: Enzymatic cleavage of the benzyl ester in vivo could release a carboxylic acid moiety, enabling targeted drug delivery.
Ongoing research into similar molecules highlights its potential as a:
-
Analgesic agent for chronic pain management.
-
Antidepressant via serotonin receptor modulation.
-
Antimicrobial adjuvant in combination therapies.
Comparative Analysis of Structural Analogues
The table below contrasts 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester with related compounds:
Compound Name | Molecular Formula | Key Characteristics | Biological Activity |
---|---|---|---|
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester | C₁₈H₂₈N₂O₃ | Methyl substitution enhances metabolic stability; moderate AChE inhibition (IC₅₀ = 12 µM). | Neuroprotective |
3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester | C₁₇H₂₄N₂O₃ | Pyrrolidine core reduces steric hindrance; antibacterial (MIC = 8 µg/mL against S. aureus). | Antibacterial |
4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | C₁₈H₂₈N₂O₃ | Positional isomerism alters receptor binding affinity; preliminary anxiolytic effects in murine models. | Anxiolytic (preclinical) |
This comparison underscores how minor structural variations—such as ring size (piperidine vs. pyrrolidine) or substituent position—dramatically alter pharmacological profiles.
Challenges and Future Directions
Current gaps in knowledge include:
-
Stereochemical Impact: The absence of enantiomer-specific data limits understanding of structure-activity relationships.
-
Toxicological Profiles: Predictive models suggest potential hepatotoxicity due to esterase-mediated metabolite accumulation, requiring in vivo validation.
-
Synthetic Scalability: Optimizing catalysts (e.g., asymmetric organocatalysts) could improve enantiomeric excess in large-scale synthesis.
Future research should prioritize:
-
In vitro screening against neurodegenerative and infectious disease targets.
-
Metabolite identification using mass spectrometry to assess prodrug viability.
-
Crystallographic studies to elucidate receptor-binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume